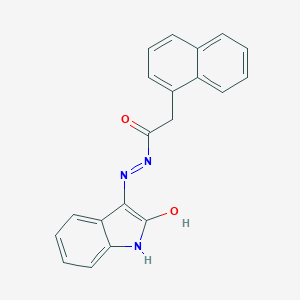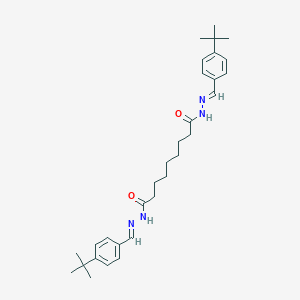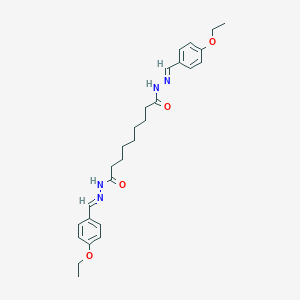![molecular formula C27H28N8O2 B391412 N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE](/img/structure/B391412.png)
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a naphthylamine group, and a triazine ring
Métodos De Preparación
The synthesis of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the naphthylamine group and the morpholine ring. The final step involves the formation of the hydrazone linkage and the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
1-Morpholin-4-yl-2-p-tolyl-ethanethione: This compound shares the morpholine ring but differs in its overall structure and properties.
Hexadecanoic acid 1-morpholin-4-ylmethyl-2-(2-oxo-pyrrolidin-1-yl)-et ester: Another compound with a morpholine ring, but with different functional groups and applications.
1-Morpholin-4-yl-butane-1,3-dione: Similar in having a morpholine ring, but distinct in its chemical behavior and uses.
Propiedades
Fórmula molecular |
C27H28N8O2 |
|---|---|
Peso molecular |
496.6g/mol |
Nombre IUPAC |
N-[4-[(E)-C-methyl-N-[[4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]carbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C27H28N8O2/c1-18(20-10-12-22(13-11-20)28-19(2)36)33-34-26-30-25(31-27(32-26)35-14-16-37-17-15-35)29-24-9-5-7-21-6-3-4-8-23(21)24/h3-13H,14-17H2,1-2H3,(H,28,36)(H2,29,30,31,32,34)/b33-18+ |
Clave InChI |
DYTXLTSLPYOMHD-DPNNOFEESA-N |
SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)NC(=O)C |
SMILES isomérico |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)/C5=CC=C(C=C5)NC(=O)C |
SMILES canónico |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B391329.png)
![2-(2,4-dichlorophenoxy)-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B391331.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B391333.png)
![2-Methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391336.png)


![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B391344.png)
![2-{2-nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B391345.png)

![3-[(9-anthrylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B391347.png)
![3-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B391348.png)


![N'-[(2-chloro-3-quinolinyl)methylene]-1-nonanesulfonohydrazide](/img/structure/B391355.png)
